4-(Piperidin-4-ylmethoxy)piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
4-(Piperidin-4-ylmethoxy)piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C14H27N3O2. It is a semi-flexible linker commonly used in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound is notable for its role in medicinal chemistry and drug design, particularly in the synthesis of biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-ylmethoxy)piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of piperidine derivatives with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-4-ylmethoxy)piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, alcohols, and substituted piperidine derivatives, which are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
4-(Piperidin-4-ylmethoxy)piperidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of PROTACs for targeted protein degradation, which is a promising approach in drug discovery.
Medicine: Investigated for its potential in the treatment of various diseases by modulating protein levels.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-(Piperidin-4-ylmethoxy)piperidine-1-carboxylic acid tert-butyl ester involves its role as a linker in PROTACs. PROTACs function by recruiting target proteins to the ubiquitin-proteasome system for degradation. The compound facilitates the binding of the target protein to the E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation .
Comparison with Similar Compounds
Similar Compounds
1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester: Another piperidine derivative used in drug design.
4-(Piperidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester: A similar compound with slight structural differences.
Uniqueness
4-(Piperidin-4-ylmethoxy)piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific application in PROTAC development. Its semi-flexible nature allows for optimal binding and degradation kinetics, making it a valuable tool in targeted protein degradation research .
Properties
Molecular Formula |
C16H30N2O3 |
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Molecular Weight |
298.42 g/mol |
IUPAC Name |
tert-butyl 4-(piperidin-4-ylmethoxy)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H30N2O3/c1-16(2,3)21-15(19)18-10-6-14(7-11-18)20-12-13-4-8-17-9-5-13/h13-14,17H,4-12H2,1-3H3 |
InChI Key |
HROHVPZZDPLGJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OCC2CCNCC2 |
Origin of Product |
United States |
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